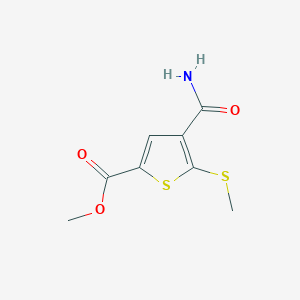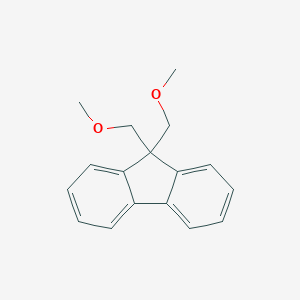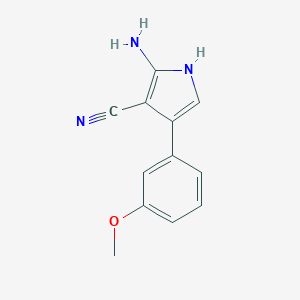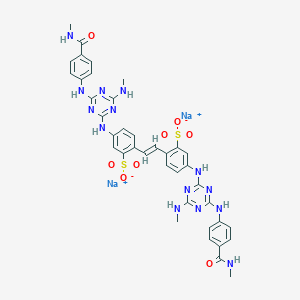![molecular formula C8H9NO3 B065840 (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one CAS No. 189098-30-4](/img/structure/B65840.png)
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, also known as (-)-CPCA, is a chemical compound that belongs to the class of tricyclic tropane derivatives. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. This compound has been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
The mechanism of action of (-)-CPCA involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. By inhibiting dopamine reuptake, (-)-CPCA increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and improved neurological function.
Biochemical and Physiological Effects:
(-)-CPCA has been shown to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibition, (-)-CPCA has been found to inhibit the reuptake of other neurotransmitters such as norepinephrine and serotonin. It has also been shown to increase the release of dopamine and other neurotransmitters from presynaptic neurons. These effects contribute to the overall improvement in neurological function observed with (-)-CPCA treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (-)-CPCA is its high selectivity for dopamine reuptake inhibition. This means that it is less likely to have off-target effects on other neurotransmitter systems, reducing the risk of unwanted side effects. However, one limitation of (-)-CPCA is its relatively short half-life, which can make it difficult to achieve sustained therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on (-)-CPCA. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of (-)-CPCA. Another potential direction is the investigation of (-)-CPCA's effects on other neurological disorders such as depression and addiction. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (-)-CPCA to optimize its therapeutic potential.
Synthesemethoden
The synthesis of (-)-CPCA involves the reaction of tropinone with acetyl chloride and hydroxylamine hydrochloride in the presence of a base. This reaction yields a racemic mixture of (-)-CPCA and its enantiomer (+)-CPCA. The separation of these enantiomers can be achieved using chiral chromatography or by using a chiral starting material.
Wissenschaftliche Forschungsanwendungen
(-)-CPCA has been extensively studied for its potential applications in the treatment of neurological disorders. In a study conducted on rats, (-)-CPCA was found to improve motor function and reduce the symptoms of Parkinson's disease. Another study showed that (-)-CPCA can improve cognitive function in rats with ADHD. These findings suggest that (-)-CPCA could be a promising therapeutic agent for these disorders.
Eigenschaften
CAS-Nummer |
189098-30-4 |
|---|---|
Produktname |
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |
InChI |
InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1 |
InChI-Schlüssel |
SMMGJOQUBPLGLP-WNJXEPBRSA-N |
Isomerische SMILES |
CC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3 |
SMILES |
CC(=O)N1C2CC(C1=O)C3C2O3 |
Kanonische SMILES |
CC(=O)N1C2CC(C1=O)C3C2O3 |
Synonyme |
3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, 6-acetyl-, [1S-(1alpha,2beta,4beta,5alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



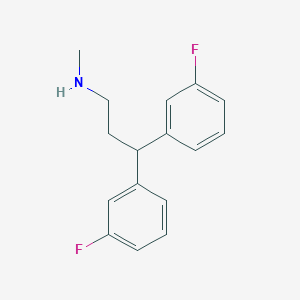
![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
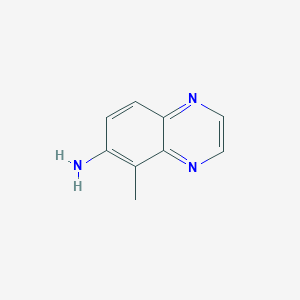
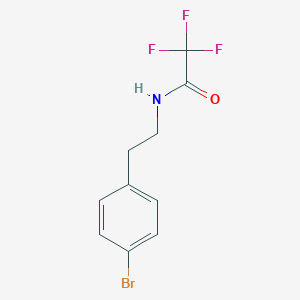
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)


